molecular formula C11H13O4S- B14572278 3-tert-Butoxy-3-oxo-2-(thiophen-2-yl)propanoate CAS No. 61606-34-6

3-tert-Butoxy-3-oxo-2-(thiophen-2-yl)propanoate

Cat. No.: B14572278
CAS No.: 61606-34-6
M. Wt: 241.29 g/mol
InChI Key: PDCRXJKDRLZGBX-UHFFFAOYSA-M
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Description

3-tert-Butoxy-3-oxo-2-(thiophen-2-yl)propanoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxy-3-oxo-2-(thiophen-2-yl)propanoate can be achieved through several methods. One common approach involves the reaction of 2,2-Dimethyl-1,3-dioxane-4,6-dione with tert-Butanol . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxy-3-oxo-2-(thiophen-2-yl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

3-tert-Butoxy-3-oxo-2-(thiophen-2-yl)propanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-tert-Butoxy-3-oxo-2-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, affecting biochemical reactions within cells . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-tert-Butoxy-3-oxo-2-(thiophen-2-yl)propanoate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

61606-34-6

Molecular Formula

C11H13O4S-

Molecular Weight

241.29 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-thiophen-2-ylpropanoate

InChI

InChI=1S/C11H14O4S/c1-11(2,3)15-10(14)8(9(12)13)7-5-4-6-16-7/h4-6,8H,1-3H3,(H,12,13)/p-1

InChI Key

PDCRXJKDRLZGBX-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CS1)C(=O)[O-]

Origin of Product

United States

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